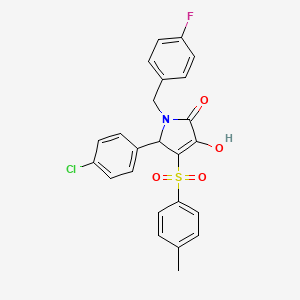
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide, also known as MTCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The compound has been studied extensively due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
Heterocyclic Synthesis
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is involved in the synthesis of various heterocyclic systems, demonstrating typical reactivity patterns in organic chemistry. For instance, studies have shown the formation of new heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, through reactions involving similar compounds (Deady & Devine, 2006).
Antimicrobial Studies
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones, structurally similar to this compound, have shown promising antibacterial and antifungal activities (Patel & Patel, 2010).
Mass Spectrometry Applications
In mass spectrometry, compounds like this compound have been studied for their characteristic ion formations. This research aids in understanding the mass spectral behavior of these compounds, which is crucial for their identification and analysis in various samples (Ceraul et al., 1995).
Biological Activity and Drug Development
Related compounds have been explored for their potential biological activities, including antibacterial, antifungal, and cytotoxic effects. This research is pivotal in drug discovery and the development of new therapeutic agents. For instance, various derivatives have been synthesized and tested for their in vitro cytotoxic activity against cancer cells (Hassan, Hafez & Osman, 2014).
Synthesis Techniques
Studies have also focused on developing efficient synthesis techniques for compounds structurally related to this compound. These techniques are important for facilitating the production of these compounds for research and potential pharmaceutical applications. For instance, microwave-assisted synthesis has been employed to increase reaction rates and yields (Raval, Naik & Desai, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-10-6-5-9-16(17)20-19(22)21-12-11-18(24-14-13-21)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMKBIBBVBVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

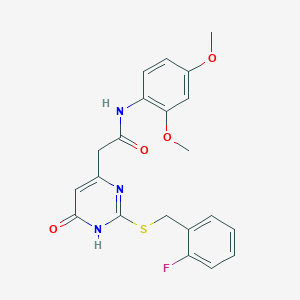
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)

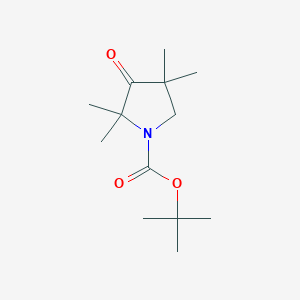
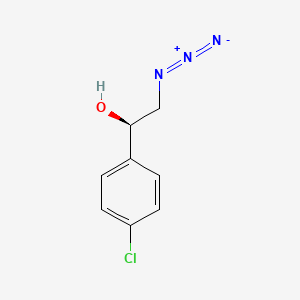
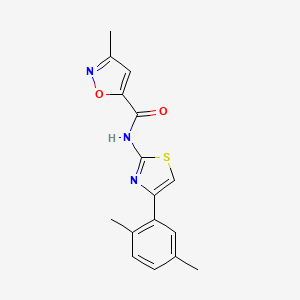

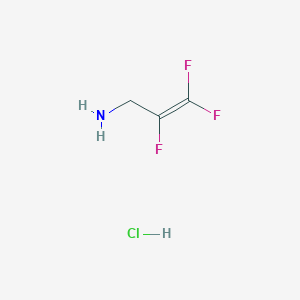
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

